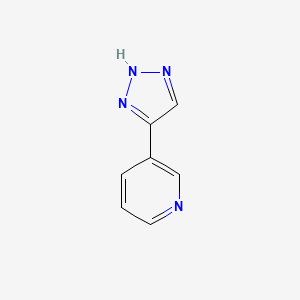

3-(1H-1,2,3-triazol-4-yl)pyridine

概要

説明

3-(1H-1,2,3-トリアゾール-4-イル)ピリジンは、ピリジン環とトリアゾール環の両方を特徴とする複素環式化合物です3-(1H-1,2,3-トリアゾール-4-イル)ピリジンの分子式はC7H6N4で、分子量は146.15 g/molです .

2. 製法

合成ルートと反応条件: 3-(1H-1,2,3-トリアゾール-4-イル)ピリジンの合成は、通常、アジドとアルキンの環状付加反応、いわゆる「クリックケミストリー」アプローチを用いて行われます。一般的な方法の1つは、銅(I)イオンによって触媒されるヒュイスゲン1,3-双極子環状付加反応です。 反応条件には、通常、ジメチルスルホキシド (DMSO) やエタノールなどの溶媒の使用が含まれ、反応は室温またはわずかに高温で行われます .

工業生産方法: 工業的な設定では、3-(1H-1,2,3-トリアゾール-4-イル)ピリジンの生産は、高収率と高純度を確保するために反応条件を最適化することでスケールアップできます。これには、反応パラメータをより適切に制御し、安全性を向上させることができる連続フロー反応器の使用が含まれる場合があります。 最終生成物の精製は、通常、再結晶またはクロマトグラフィー法によって行われます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,3-triazol-4-yl) pyridine typically involves the cycloaddition reaction between an azide and an alkyne, known as the “click chemistry” approach. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which is catalyzed by copper(I) ions. The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of 3-(1H-1,2,3-triazol-4-yl) pyridine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

化学反応の分析

反応の種類: 3-(1H-1,2,3-トリアゾール-4-イル)ピリジンは、以下のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

主な生成物:

酸化: ピリジン-3-カルボン酸誘導体の生成。

還元: 官能基が還元された3-(1H-1,2,3-トリアゾール-4-イル)ピリジン誘導体の生成。

置換: 置換トリアゾール-ピリジン化合物の生成.

科学的研究の応用

3-(1H-1,2,3-トリアゾール-4-イル)ピリジンは、科学研究において幅広い応用範囲を持っています。

化学: 配位化学において配位子として使用され、ユニークな特性を持つ金属錯体を形成します。

生物学: 細胞調節や老化プロセスに関与するサーチュインなどの特定の酵素の阻害剤として作用します。

医学: 特定の分子標的を阻害する能力により、抗がん剤としての可能性が調査されています。

作用機序

3-(1H-1,2,3-トリアゾール-4-イル)ピリジンの作用機序は、酵素などの分子標的との相互作用に関係しています。たとえば、酵素サーチュイン3 (SIRT3) の活性部位に結合することで選択的に阻害し、標的タンパク質の脱アセチル化を防ぎます。 この阻害は、代謝経路の調節や酸化ストレスの調節など、さまざまな細胞効果につながる可能性があります .

類似化合物:

- 2-(1H-1,2,4-トリアゾール-3-イル)ピリジン

- 3-(1H-1,2,3-トリアゾール-5-イル)ピリジン

- 4-(1H-1,2,3-トリアゾール-4-イル)ピリジン

比較: 3-(1H-1,2,3-トリアゾール-4-イル)ピリジンは、その特定のトリアゾール環の位置によりユニークであり、化学反応性と分子標的への結合親和性に影響を与えます。2-(1H-1,2,4-トリアゾール-3-イル)ピリジンと比較して、電子分布が異なり、異なる生物活性をもたらします。 トリアゾール環の位置は、化合物と金属との配位錯体を形成する能力にも影響を与え、配位化学において貴重な配位子となります .

類似化合物との比較

- 2-(1H-1,2,4-Triazol-3-yl) pyridine

- 3-(1H-1,2,3-Triazol-5-yl) pyridine

- 4-(1H-1,2,3-Triazol-4-yl) pyridine

Comparison: 3-(1H-1,2,3-Triazol-4-yl) pyridine is unique due to its specific triazole ring position, which influences its chemical reactivity and binding affinity to molecular targets. Compared to 2-(1H-1,2,4-triazol-3-yl) pyridine, it has a different electronic distribution, leading to distinct biological activities. The position of the triazole ring also affects the compound’s ability to form coordination complexes with metals, making it a valuable ligand in coordination chemistry .

生物活性

3-(1H-1,2,3-triazol-4-yl)pyridine, commonly referred to as 3-TYP, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-TYP, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

3-TYP is characterized by a pyridine ring substituted with a 1H-1,2,3-triazole moiety. The compound can be synthesized through various methods, including the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a well-known "click" reaction used to generate triazole derivatives efficiently.

Mechanisms of Biological Activity

Inhibition of SIRT3 : Research indicates that 3-TYP acts as a selective inhibitor of SIRT3 (Sirtuin 3), a mitochondrial deacetylase implicated in various cellular processes including metabolism and oxidative stress response. In studies involving neuronal damage models, treatment with 3-TYP reversed protective effects mediated by SIRT3, suggesting its role in modulating mitochondrial function under stress conditions .

Anticonvulsant Properties : A study evaluated the anticonvulsant activity of compounds related to triazole-pyridine hybrids. The results showed that certain derivatives exhibited significant anticonvulsant properties in animal models, indicating potential applications for epilepsy treatment .

Antimicrobial Activity : The triazole ring is known for its broad-spectrum antimicrobial properties. Compounds containing the 1,2,3-triazole unit have demonstrated efficacy against various bacterial and fungal strains. This suggests that 3-TYP may also possess antimicrobial properties worth exploring further .

Case Study 1: Neuroprotective Effects

In a neurodegenerative model, the administration of 3-TYP resulted in significant neuroprotection against mitochondrial dysfunction. The compound was shown to mitigate neuronal damage by modulating oxidative stress pathways and enhancing mitochondrial biogenesis .

Case Study 2: Anticonvulsant Activity

In an experimental model using pentylenetetrazole (PTZ) to induce seizures, compounds derived from the triazole-pyridine framework demonstrated increased latency to seizure onset compared to control groups. Specifically, certain derivatives showed effects comparable to established anticonvulsants like ethosuximide .

Table 1: Summary of Biological Activities of this compound

特性

IUPAC Name |

3-(2H-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXFEFOIYPNBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。